Product packaging for 5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one(Cat. No.:CAS No. 646504-93-0)

5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one

Cat. No.: B12584535
CAS No.: 646504-93-0
M. Wt: 140.14 g/mol
InChI Key: RMNCUVQCTLIFJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one is a synthetic furanone derivative, an unsaturated γ-lactone structurally characterized by a 2(5H)-furanone core substituted with a prop-2-en-1-yloxy (allyloxy) group at the 5-position. This compound belongs to a class of heterocycles recognized for their significant bioactivity and broad utility in organic and medicinal chemistry research . Furanone derivatives are extensively investigated for their antimicrobial potential, particularly for their ability to prevent biofilm formation by various pathogenic bacteria . Research on structurally similar 2(5H)-furanones has demonstrated prominent activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis . A key area of research value lies in the observed synergistic effects of certain furanone derivatives; for instance, some compounds in this class have been shown to significantly increase the efficacy of conventional aminoglycoside antibiotics (e.g., gentamicin, amikacin) against bacterial strains, suggesting potential applications as therapeutic adjuvants . The prop-2-en-1-yl (allyl) group presents a versatile chemical handle, offering researchers a reactive site for further synthetic modifications, such as through radical addition or oxidation reactions, to create a diverse library of analogs for structure-activity relationship (SAR) studies. This compound is intended for research applications only, including use as a synthetic intermediate, a building block in the development of novel bioactive molecules, or a core structure in antimicrobial and antibiofilm investigations. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O3 B12584535 5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one CAS No. 646504-93-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

646504-93-0

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

2-prop-2-enoxy-2H-furan-5-one

InChI

InChI=1S/C7H8O3/c1-2-5-9-7-4-3-6(8)10-7/h2-4,7H,1,5H2

InChI Key

RMNCUVQCTLIFJT-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1C=CC(=O)O1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to 5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one and Analogues

The construction of the 5-alkoxyfuran-2(5H)-one scaffold, including the title compound, can be approached through several catalytic and non-catalytic methods. These routes often involve the initial formation of a furanone ring followed by functionalization, or a convergent approach where the alkoxy substituent is incorporated during the ring-forming process.

Organocatalysis has emerged as a powerful tool for the synthesis of functionalized furanones, offering metal-free reaction conditions and high levels of stereocontrol. While direct organocatalytic synthesis of the furanone ring is less common, organocatalysts are extensively used in the modification of pre-formed furanone scaffolds. For instance, 5-hydroxyfuran-2(5H)-one serves as a versatile platform molecule for developing new organocatalytic asymmetric one-pot reactions, allowing for the catalytic functionalization of this synthon with high regio- and enantioselectivity. researchgate.net These transformations pave the way for creating complex chiral molecules from a renewable bio-based starting material.

A key organocatalytic transformation is the Michael addition to the α,β-unsaturated lactone system of the furanone. These reactions are crucial for introducing substituents at the C4 position and are discussed in more detail in the context of enantioselective strategies.

Transition metals, particularly gold and palladium, play a significant role in modern furanone synthesis, enabling unique cyclization and coupling reactions that are often difficult to achieve through other means.

Gold(I) catalysts have proven highly effective in the synthesis of substituted furan (B31954) and furanone derivatives through the activation of alkynes and allenes toward nucleophilic attack. organic-chemistry.org An intermolecular cascade reaction between a propargyl alcohol and an alkyne, co-catalyzed by gold and copper, can produce di-, tri-, and tetrasubstituted furans with broad substrate scope and good to excellent yields. organic-chemistry.org This methodology highlights the potential for constructing the core furan structure, which can be a precursor to the furanone ring system. While direct synthesis of 5-alkoxyfuran-2(5H)-ones via this method is not explicitly detailed, the principles of alkyne activation are broadly applicable to various cyclization strategies leading to furanone rings.

Palladium catalysis offers robust methods for forming carbon-carbon and carbon-heteroatom bonds, which have been applied to the synthesis and functionalization of furanones. A notable example is the palladium-catalyzed dearomatizing 2,5-alkoxyarylation of furan rings. rsc.org This reaction diastereospecifically synthesizes spirooxindoles by creating a cyclic allylic palladium intermediate and subsequently introducing an alkoxy group at the C5 position of the furan ring. rsc.org This demonstrates a direct method for installing an alkoxy substituent at the desired position.

Furthermore, furanones bearing leaving groups, such as bromophenyl or tosyloxyphenyl moieties at the C5 position, are effective partners in Suzuki-Miyaura cross-coupling reactions. scispace.com This allows for the late-stage functionalization of the furanone core, showcasing the compatibility of the lactone ring with palladium-catalyzed conditions. Although not a direct synthesis of the allyloxy group, it underscores the utility of palladium catalysis in manipulating complex furanone structures.

Table 1: Overview of Catalytic Methods for Furanone Synthesis

Catalytic SystemReaction TypeSubstratesProductsKey Features
Organocatalyst (Thiourea)Asymmetric Michael Addition2-Furanones, NitroalkanesHighly functionalized γ-lactonesHigh yield, diastereoselectivity, and enantioselectivity.
Gold(I)/Copper(II)Intermolecular CascadePropargyl alcohols, AlkynesSubstituted furansOne-pot, three-step cascade; broad substrate scope. organic-chemistry.org
Palladium(II)Dearomatizing AlkoxyarylationFurans, Alcohols2,5-disubstituted DihydrofuransDiastereospecific introduction of an alkoxy group at C5. rsc.org
Palladium(0)Suzuki-Miyaura Coupling5-(4-bromophenyl)furan-2(5H)-one5-Aryl-furan-2(5H)-onesEffective C-C bond formation on the furanone core. scispace.com

Achieving stereocontrol in the synthesis of furanone derivatives is critical, as the biological activity of these compounds is often dependent on their absolute configuration. The synthesis of chiral 5-alkoxy-2(5H)-furanones often employs chiral auxiliaries or asymmetric catalysis. For example, enantiomerically pure 5-menthyloxy-2(5H)-furanones can be synthesized by reacting 3,4-dihalo-5-hydroxy-2(5H)-furanones with natural alcohols like l-menthol (B7771125) or l-borneol. nih.gov The resulting diastereomers can often be separated by crystallization.

The Michael addition is a cornerstone reaction for the asymmetric functionalization of furanones. The conjugate addition of nucleophiles to 5-alkoxy-2(5H)-furanones allows for the stereoselective creation of new chiral centers. The diastereoselective 1,4-addition of thiols to 5-menthyloxy-2(5H)-furanones serves as an efficient method to produce homochiral C4-synthons.

Organocatalysis has been particularly successful in this area. Cinchona alkaloids and their derivatives are effective catalysts for the asymmetric addition of various nucleophiles. For instance, the cinchonidine-catalyzed addition of thiophenol to racemic 5-methoxy-2(5H)-furanone results in a kinetic resolution, affording the product with a modest enantiomeric excess. More advanced bifunctional catalysts, such as those based on thiourea, have been developed for the asymmetric Michael addition of nitroalkanes to 2-furanones, yielding highly functionalized γ-lactones with excellent yields (up to 99%), diastereoselectivities (up to >20:1 dr), and enantioselectivities (up to >99% ee). While these examples focus on additions to the parent 2(5H)-furanone, the principles are directly applicable to 5-alkoxy substituted systems like this compound.

Table 2: Enantioselective Michael Additions to Furanones

CatalystNucleophileFuranone SubstrateYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
CinchonidineThiophenol5-Methoxy-2(5H)-furanone--13%
Bifunctional ThioureaNitroalkanes2(5H)-Furanoneup to 99%up to >20:1up to >99%

Photochemical and Electrochemical Synthesis Methods

Photochemical and electrochemical reactions offer unique, non-thermal pathways for constructing and modifying the furanone ring. Photochemical [2+2] cycloadditions between alkenes and chiral 2(5H)-furanones are a powerful tool for creating complex polycyclic structures with high stereoselectivity. tandfonline.com Similarly, an efficient flow-photochemical synthesis of 5H-furanones has been developed, highlighting a modern approach to these scaffolds. scilit.com

Electrosynthesis provides an alternative, reagent-minimal approach. The galvanostatic oxidation of 2,4-diarylfurans can produce dimeric furan-2(5H)-ones through a proposed furanoxy radical intermediate. researchgate.net Electrochemical methods are also employed in the oxidative cyclization of 2-alkynylphenols with diselenides to generate substituted benzofurans, demonstrating the utility of electrochemistry in forming furan-containing rings. nih.gov The electrocatalytic conversion of biomass-derived furan compounds, such as 5-hydroxymethylfurfural (B1680220) (HMF), into more valuable chemicals is a growing field, although it typically requires noble metal catalysts to achieve high efficiency. rsc.org

Multicomponent Reactions for Furanone Core Construction

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, minimizing waste and simplifying procedures. nih.gov Several MCRs have been developed for the synthesis of furanone cores. One notable example is a stereoselective domino reaction involving Meldrum's acid, a conjugated dienal, and an alcohol, which yields complex cyclopenta[b]furan-2-ones. acs.org This process constructs two new cycles and four stereocenters in one pot. acs.org

Other MCRs for synthesizing furan-2(5H)-one derivatives include the reaction of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, arylglyoxals, and Meldrum's acid, which simultaneously forms both a 4H-chromen-4-one and a furan-2(5H)-one fragment. researchgate.net Additionally, iron(III) chloride or methanesulfonic acid can catalyze the reaction between arylglyoxals, cyclic dicarbonyl compounds, and phenols to generate structurally diverse furan analogues. rsc.org

Reactants Catalyst/Conditions Product Type Reference
Meldrum's acid, conjugated dienal, alcoholDomino reactionCyclopenta[b]furan-2-ones acs.org
3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, arylglyoxals, Meldrum's acidTandem reactionFuran-2(5H)-ones with 4H-chromen-4-one fragment researchgate.net
Arylglyoxal, cyclic dicarbonyl compounds, phenolsFeCl₃ or MeSO₃HDiverse furan analogues rsc.org
Aryl glyoxals, isocyanides, Meldrum's acid, alcoholsOne-potDialkyl 2-(1-(alkylamino)-1,3-dioxo-3-phenylpropan-2-yl)malonates via aminofuran intermediate nih.gov

Derivatization Strategies and Functional Group Interconversions of the Furanone Scaffold

Once the 5-allyloxy-2(5H)-furanone core is synthesized, it can be further modified at either the furanone ring or the allyloxy side chain to generate a diverse library of compounds. Butenolides are versatile intermediates for the synthesis of various natural products and biologically active molecules. wikipedia.orgacs.org

Modifications at the Furanone Ring

The furanone ring possesses multiple reactive sites amenable to functionalization. The γ-position (C5) is electrophilic, while the α- (C3) and β- (C4) positions of the α,β-unsaturated system can undergo various transformations.

Substitution at C4: A common strategy involves the synthesis of a 4-halo or 4-tosyl-2(5H)-furanone intermediate. For example, 4-tosyl-2(5H)-furanone can undergo palladium-catalyzed cross-coupling reactions with boronic acids to introduce a wide range of substituents at the C4 position. organic-chemistry.org

Substitution at C3 and C4: Starting from 3,4-dihalo-5-alkoxy-2(5H)-furanones, sequential nucleophilic substitution with thiols can yield 3,4-dithio-substituted furanones. The resulting thioethers can be oxidized to the corresponding sulfones using reagents like hydrogen peroxide in acetic acid. nih.gov

Vinylogous Reactions: The furanone can act as a vinylogous nucleophile. Enantioselective vinylogous aldol (B89426) reactions at the γ-position can be catalyzed by chiral organocatalysts, such as guanidine (B92328) derivatives, to introduce a δ-hydroxy substituent with high stereocontrol. nih.gov Similarly, asymmetric Mannich reactions provide access to γ-butenolide derivatives bearing an amine function. nih.gov

Aldol Condensation: The C3 methylene (B1212753) group of related 3(2H)-furanones can participate in aldol condensations with aromatic aldehydes under acidic conditions to form arylidene derivatives. acs.org

Transformations of the Allyloxy Moiety

The allyloxy group is a versatile functional handle that can undergo a wide array of chemical transformations. mdpi.com

Deprotection/Cleavage: The allyl group can be removed under various conditions to reveal the parent 5-hydroxy-2(5H)-furanone, a key intermediate in its own right. nih.gov Common methods include palladium-catalyzed reactions with nucleophiles or reducing agents like polymethylhydrosiloxane (B1170920) (PMHS). organic-chemistry.org Oxidative cleavage via dihydroxylation followed by periodate (B1199274) scission is another mild option. organic-chemistry.org

Isomerization: The allyl ether can be isomerized to the corresponding prop-1-en-1-yl ether using base catalysts. whiterose.ac.uk

Oxidation: The double bond of the allyl group is susceptible to oxidation. Epoxidation, using reagents like meta-chloroperoxybenzoic acid (mCPBA), yields an oxiranylmethyl ether. imperial.ac.uk Dihydroxylation can be achieved using osmium tetroxide or other reagents to form a diol.

Addition Reactions: The double bond can participate in various addition reactions, including hydrogenation to form the corresponding propyloxy derivative or hydroboration-oxidation to yield a 3-hydroxypropyloxy side chain. imperial.ac.uk

Rearrangements: The allyloxy group can undergo classic organic reactions such as the Claisen rearrangement under thermal conditions, which would lead to a C-4 allylated furanone, or the acs.orgresearchgate.net-Wittig rearrangement. mdpi.com

Reaction Type Reagents/Conditions Product Reference
Deprotection Pd(PPh₃)₄, PMHS, ZnCl₂5-Hydroxy-2(5H)-furanone organic-chemistry.org
Epoxidation mCPBA5-{[ (2R)-oxiran-2-yl]methoxy}furan-2(5H)-one imperial.ac.uk
Isomerization Base catalyst (e.g., TBD)5-[(Prop-1-en-1-yl)oxy]furan-2(5H)-one whiterose.ac.uk
Hydrogenation H₂, Pd/C5-(Propoxy)furan-2(5H)-one imperial.ac.uk
Claisen Rearrangement Heat4-(Prop-2-en-1-yl)-5-hydroxyfuran-2(5H)-one mdpi.com

Synthesis of Furanone-Containing Heterocyclic Systems

An alternative approach involves the use of mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid), which can react with alcohols in the presence of an acid catalyst to yield 5-alkoxy-3,4-dichloro-2(5H)-furanones. nih.govnih.govnih.gov This method has been successfully employed for the synthesis of various 5-alkoxy derivatives. nih.govnih.gov

Proposed Synthesis of this compound:

A logical synthetic route to the target compound would involve the acid-catalyzed etherification of 5-hydroxy-2(5H)-furanone with prop-2-en-1-ol (allyl alcohol).

Starting Material: 5-Hydroxy-2(5H)-furanone

Reagent: Prop-2-en-1-ol (Allyl alcohol)

Catalyst: A suitable acid catalyst (e.g., p-toluenesulfonic acid)

Reaction: Acid-catalyzed nucleophilic substitution

The reaction would proceed via protonation of the hydroxyl group at the C5 position of the furanone ring, followed by nucleophilic attack by the hydroxyl group of allyl alcohol and subsequent elimination of a water molecule to form the desired ether linkage.

The following table outlines the key reactants and their roles in the proposed synthesis:

Reactant/Reagent Role Rationale for Use
5-Hydroxy-2(5H)-furanoneStarting MaterialReadily accessible from renewable resources like furfural (B47365). researchgate.net
Prop-2-en-1-ol (Allyl alcohol)NucleophileProvides the prop-2-en-1-yl (allyl) group for the ether linkage.
Acid Catalyst (e.g., p-TSA)CatalystFacilitates the reaction by protonating the hydroxyl group, making it a better leaving group. nih.gov

The resulting this compound can then serve as a versatile intermediate for the synthesis of more complex heterocyclic systems. The presence of the reactive furanone ring and the terminal double bond of the allyl group offers multiple sites for further chemical transformations. For instance, the furanone ring can undergo reactions with various nucleophiles, leading to the formation of different heterocyclic cores. researchgate.netlibretexts.org

Reaction Mechanisms and Mechanistic Pathway Elucidation in Furanone Synthesis

The synthesis of this compound from 5-hydroxy-2(5H)-furanone and allyl alcohol is expected to proceed through a well-established acid-catalyzed nucleophilic substitution mechanism. The elucidation of this pathway is crucial for optimizing reaction conditions and understanding potential side reactions.

The proposed mechanism involves the following key steps:

Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group at the C5 position of the 5-hydroxy-2(5H)-furanone, converting it into a good leaving group (water).

Formation of a Carbocation Intermediate: The departure of the water molecule leads to the formation of a resonance-stabilized carbocation at the C5 position. The positive charge is delocalized over the furanone ring.

Nucleophilic Attack by Allyl Alcohol: The lone pair of electrons on the oxygen atom of allyl alcohol acts as a nucleophile and attacks the electrophilic C5 carbon of the carbocation intermediate.

Deprotonation: A final deprotonation step, typically involving the conjugate base of the acid catalyst or another molecule of the alcohol, regenerates the catalyst and yields the final product, this compound.

Further transformations of the synthesized furanone can also be mechanistically understood. For example, the reaction of the furanone ring with N-nucleophiles, such as amines or hydrazines, can lead to ring-opening and subsequent recyclization to form nitrogen-containing heterocycles like pyrrolidones or pyridazinones. researchgate.net These reactions typically proceed via a Michael-type addition to the α,β-unsaturated lactone system, followed by intramolecular condensation. researchgate.net The presence of the allyl group could also participate in various reactions, such as electrophilic additions to the double bond or transition-metal-catalyzed cross-coupling reactions, further expanding the synthetic utility of this furanone derivative. nih.gov

The following table summarizes the key mechanistic steps in the proposed synthesis:

Step Description Key Intermediates
1Protonation of the C5-hydroxyl group by the acid catalyst.Protonated 5-hydroxy-2(5H)-furanone
2Loss of a water molecule to form a resonance-stabilized carbocation.C5-furanone carbocation
3Nucleophilic attack of the allyl alcohol oxygen on the carbocation.Oxonium ion intermediate
4Deprotonation to yield the final ether product and regenerate the catalyst.This compound

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for determining the molecular structure of 5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed insights into the compound's atomic framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. 1D NMR (¹H and ¹³C) experiments confirm the presence of key structural motifs, while 2D NMR experiments (like COSY, HSQC, and HMBC) establish the connectivity between different parts of the molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the furanone ring, the allyloxy side chain, and the chiral center at C5. The coupling constants between these protons provide valuable information about their spatial relationships. The ¹³C NMR spectrum complements this by identifying all unique carbon atoms, including the carbonyl carbon of the lactone ring.

Illustrative ¹H NMR Data Interpretation

Proton Expected Chemical Shift (ppm) Multiplicity Key Correlations (2D NMR)
H5 (Furanone) ~5.8-6.0 Doublet of doublets COSY with H4; HMBC with C2, C4
H3/H4 (Furanone) ~6.1-7.5 Doublets COSY with each other; HMBC with C2, C5
H1' (Allyl) ~4.0-4.3 Multiplet COSY with H2'; HMBC with C5, C2'
H2' (Allyl) ~5.8-6.0 Multiplet COSY with H1', H3'; HMBC with C1', C3'

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by strong absorption bands corresponding to the C=O (lactone), C=C (alkene), and C-O-C (ether) stretching vibrations.

Expected IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity
C=O (α,β-unsaturated lactone) ~1750-1780 Strong
C=C (furanone ring) ~1640-1660 Medium
C=C (allyl group) ~1650-1670 Medium

High-Resolution Mass Spectrometry (HRMS) HRMS is critical for confirming the elemental composition of the molecule. By providing a highly accurate mass measurement, it allows for the determination of the molecular formula (C₈H₈O₃), distinguishing it from other potential isobaric compounds. Fragmentation patterns observed in the MS/MS spectrum can further corroborate the proposed structure.

Electronic Circular Dichroism (ECD) For chiral molecules like this compound, which possesses a stereocenter at the C5 position, ECD spectroscopy is a valuable technique. It measures the differential absorption of left and right circularly polarized light. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations for the (R) and (S) enantiomers, the absolute configuration of the chiral center can be determined.

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are indispensable for the purification of this compound and for the analysis of its purity.

Ultra-Performance Liquid Chromatography (UPLC) UPLC, an evolution of traditional High-Performance Liquid Chromatography (HPLC), offers significantly faster analysis times and higher resolution. japsonline.com This technique is ideal for assessing the purity of a synthesized batch of this compound and for separating it from starting materials, byproducts, or potential isomers. A typical method would utilize a reversed-phase column (e.g., C18) with a gradient elution system, often a mixture of water and a polar organic solvent like acetonitrile. jocpr.com The high efficiency of UPLC systems is particularly useful for resolving complex mixtures of furanone derivatives. jocpr.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives While the target compound itself may have limited volatility for direct GC analysis, its derivatives can be analyzed using GC-MS. This technique is highly sensitive and provides excellent separation. For instance, derivatization could involve reactions that cleave the molecule into more volatile fragments, which can then be analyzed to provide further structural confirmation.

X-ray Crystallography for Absolute Configuration Determination and Structural Confirmation

Single-crystal X-ray crystallography provides the most definitive proof of molecular structure, including the precise three-dimensional arrangement of atoms and the absolute configuration of stereocenters. mdpi.com For a chiral compound like this compound, obtaining a crystalline derivative suitable for X-ray diffraction would unambiguously confirm its structure and stereochemistry. researchgate.netmdpi.com While obtaining a single crystal of the parent compound might be challenging if it is an oil, derivatization to a solid analogue is a common strategy. researchgate.net The resulting data, including bond lengths, bond angles, and torsion angles, serve as the ultimate reference for structural confirmation. mdpi.com

Advanced Statistical Methods for Spectroscopic Data Interpretation

In cases of structural ambiguity, particularly when multiple stereoisomers are possible, advanced computational methods are employed to aid in the interpretation of spectroscopic data.

DP4+ Analysis DP4+ (Diastereomer Population and Probability) is a powerful statistical method used in conjunction with NMR spectroscopy. rsc.org It assists in assigning the correct relative and absolute configuration of a molecule from a set of plausible isomers. researchgate.net The method involves calculating the NMR chemical shifts for all possible stereoisomers of this compound using quantum mechanical models. These calculated shifts are then compared against the experimental NMR data. The DP4+ algorithm provides a probability score for each candidate structure, identifying the most likely isomer. researchgate.net This approach is particularly valuable for complex molecules where traditional NOE analysis may be inconclusive. rsc.org

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to exploring the electronic environment of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations would be employed to determine the optimized molecular geometry of 5-[(prop-2-en-1-yl)oxy]furan-2(5H)-one. These calculations would yield key electronic properties such as total energy, dipole moment, and the distribution of atomic charges. This information is foundational for understanding the molecule's stability and its potential interactions with other chemical species. For instance, DFT calculations using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) would provide a precise three-dimensional model of the molecule's lowest energy state.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is critical for predicting a molecule's reactivity. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, FMO analysis would pinpoint the likely sites for nucleophilic and electrophilic attack, providing insight into its reaction mechanisms.

Table 1: Hypothetical Frontier Molecular Orbital Data This table is illustrative and not based on published experimental data.

Parameter Energy (eV)
HOMO -7.5
LUMO -1.2

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to indicate regions of varying electrostatic potential. Red areas typically denote electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), prone to nucleophilic attack. An MEP map for this compound would clearly visualize the electrophilic and nucleophilic sites, with the carbonyl oxygen likely being a center of high electron density (red) and the hydrogens being electron-poor (blue).

Simulation of Reaction Pathways and Transition States

Computational chemistry allows for the simulation of chemical reaction pathways. By modeling the interaction of this compound with other reactants, researchers could map the entire energy profile of a reaction. This includes identifying the structures and energies of transition states—the highest energy points along the reaction coordinate—and any intermediates. Calculating the activation energy (the energy difference between the reactants and the transition state) is crucial for predicting reaction rates and understanding the mechanism, such as in its potential polymerization or rearrangement reactions.

Prediction of Spectroscopic Parameters

Theoretical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. For this compound, computational methods could simulate its vibrational (Infrared and Raman) spectra and nuclear magnetic resonance (NMR) chemical shifts. Time-dependent DFT (TD-DFT) could further be used to predict its UV-Visible absorption spectrum by calculating the energies of electronic transitions.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data This table is illustrative and not based on published experimental data.

Spectroscopic Data Predicted Value Experimental Value
Carbonyl C=O Stretch (IR) 1750 cm⁻¹ 1755 cm⁻¹
¹H NMR (H-5) 5.1 ppm 5.2 ppm

Biological Activity Research: Mechanistic and Structural Insights

Investigation of Molecular Mechanisms in Biological Systems

Understanding the molecular pathways through which 5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one and similar furanones exert their effects is crucial for their development as therapeutic agents. Research has focused on several key areas, including the modulation of bacterial communication, inhibition of critical enzymes, and interference with cellular signaling processes.

Quorum Sensing Modulation Studies

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates collective behaviors, including virulence factor production and biofilm formation. The 2(5H)-furanone structure is recognized as a key inhibitor of QS. Furanones, being structural analogs of the N-acylhomoserine lactone (AHL) signaling molecules used by many Gram-negative bacteria, can interfere with this communication system. mdpi.comnih.gov

Studies on various furanone derivatives have shown that they can effectively inhibit QS-mediated processes. For instance, 2(5H)-furanone has been demonstrated to inhibit QS in a dose-dependent manner, reducing violacein (B1683560) production in Chromobacterium violaceum and biofilm formation in Aeromonas hydrophila. nih.govresearchgate.net The mechanism of inhibition often involves competing with AHLs for binding to their cognate receptor proteins, such as LasR in Pseudomonas aeruginosa. nih.govnih.gov This competitive binding prevents the activation of genes responsible for virulence. Some furanones may also promote the degradation of QS receptor proteins. nih.gov The presence of the (prop-2-en-1-yl)oxy group at the C-5 position of the furanone ring in this compound is anticipated to influence its binding affinity to these bacterial receptors, thereby modulating its QS inhibitory activity.

Furanone Compound Organism Observed Effect Potential Mechanism
2(5H)-furanoneChromobacterium violaceumInhibition of violacein synthesis researchgate.netInterference with AHL signaling researchgate.net
2(5H)-furanoneAeromonas hydrophilaReduction of biofilm formation nih.govInterference with AHL action nih.gov
Brominated FuranonesPseudomonas aeruginosaInhibition of pyocyanin (B1662382) production, biofilm formation, and swarming motility nih.govCompetitive binding to LasR receptor nih.gov

Enzyme Inhibition Pathway Analysis (e.g., COX-2, LOX, PTP1B)

Furanone derivatives have been investigated for their potential to inhibit key enzymes involved in inflammation and metabolic diseases.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: The COX and LOX enzymes are central to the inflammatory process, producing prostaglandins (B1171923) and leukotrienes, respectively. Dual inhibition of both COX-2 and 5-LOX is considered a promising strategy for developing safer anti-inflammatory drugs. nih.govresearchgate.net While direct studies on this compound are limited, related furanone structures have been identified as inhibitors of these pathways. The development of furanone-based compounds as dual COX/LOX inhibitors suggests that the furanone scaffold can be a valuable starting point for designing novel anti-inflammatory agents. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways, making it a key therapeutic target for type 2 diabetes and obesity. mdpi.comnih.govfrontiersin.org Several studies have shown that arylbenzofuran derivatives can effectively inhibit PTP1B. mdpi.comnih.gov For example, morusalfurans B and C, which are farnesylated 2-arylbenzofurans, have demonstrated strong inhibitory effects on PTP1B. nih.gov The inhibitory mechanism can be of a mixed or noncompetitive type, with compounds binding to either the catalytic or allosteric sites of the enzyme. nih.gov These findings suggest that the furanone core, as present in this compound, could be a basis for developing novel PTP1B inhibitors.

Enzyme Target Inhibitor Class Therapeutic Potential
COX-2/5-LOXFuranone derivativesAnti-inflammatory nih.govnih.gov
PTP1BArylbenzofuransAnti-diabetic, Anti-obesity mdpi.comnih.gov

Receptor Binding Studies and Target Identification

The furanone ring is a structural element found in compounds that interact with various cellular receptors. For instance, the furan (B31954) ring's oxygen atoms can form hydrogen bonds with residues in receptor binding sites, influencing affinity. This has been noted in studies of serotonergic 5-HT2A/2C receptor agonists, where locking the oxygen atoms within a dihydrofuran or furan ring can enhance binding affinity.

In the context of cancer therapy, furanone derivatives have been theoretically evaluated for their interaction with the Eag-1 (ether-à-go-go-1) potassium channel, a protein implicated in cancer cell growth. ccij-online.org Molecular docking studies have suggested that certain furanone derivatives could act as Eag-1 inhibitors. ccij-online.org Furthermore, some bis-2(5H)-furanone derivatives have been shown to interact with DNA, suggesting that DNA could be a potential target for their anticancer activity. nih.gov These studies highlight the potential for furanone-containing molecules like this compound to bind to specific biological targets, although experimental validation for this specific compound is needed.

Intercellular Signaling Interference Investigations

Beyond receptor binding, furanone derivatives can interfere with intercellular signaling pathways. For example, some marine-derived furanones have been shown to lower lipid accumulation in cells by targeting nuclear receptors like LXRα and PPARα, which are crucial in lipid metabolism and inflammation. nih.gov This indicates an ability to modulate complex signaling cascades within the cell.

Another significant area of investigation is the inhibition of the type III secretion system (T3SS) in pathogenic bacteria. The T3SS is a needle-like apparatus that injects virulence proteins directly into host cells. nih.gov Studies have demonstrated that brominated furanones can inhibit the secretion of T3SS effector proteins in P. aeruginosa, thereby reducing its virulence. nih.gov This action, often occurring in conjunction with quorum sensing inhibition, points to a multi-target anti-virulence strategy for furanone-based compounds.

Structure-Activity Relationship (SAR) Studies for Bioactive Furanone Derivatives

SAR studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For furanone derivatives, these studies have provided valuable insights for the design of more potent and selective compounds.

The 2(5H)-furanone scaffold is a versatile platform that allows for modifications at various positions, leading to a wide range of biological activities, including anticancer and antimicrobial effects. researchgate.netresearchgate.net For instance, in a series of 3,4-dichloro-5-hydroxyfuran-2-(5H)-one derivatives, it was found that branched alkoxy substituents at the C-5 position enhanced anticancer properties.

In the context of PTP1B inhibition by 2-arylbenzofuran derivatives, the presence of a farnesyl group was shown to positively influence inhibitory activity. nih.gov Similarly, for quorum sensing inhibition, the nature of the substituent on the furanone ring, including the presence and position of halogens, can significantly affect the binding affinity to QS receptors. nih.gov Shorter alkyl side chains on the furanone ring have been observed to favor binding to the RhlR receptor in P. aeruginosa. nih.gov These findings underscore the importance of the substituent at the C-5 position, such as the (prop-2-en-1-yl)oxy group in the title compound, in determining the specific biological activity.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR represents a computational approach to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. researchgate.net 3D-QSAR studies have been successfully applied to furanone derivatives to elucidate the structural requirements for their antibacterial and COX-2 inhibitory activities. researchgate.netijpda.org

In one study on furanone derivatives as potential COX-2 inhibitors, a 3D-QSAR model developed using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method showed a strong correlation between the electrostatic properties of the molecules and their inhibitory activity. researchgate.net For antibacterial activity, 3D-QSAR models have helped identify the key steric and electronic features of furanone derivatives that are crucial for their efficacy. ijpda.orgneliti.comijpda.orgresearchgate.net These models provide predictive tools that can guide the design of new furanone derivatives with enhanced biological activities.

QSAR Application Methodology Key Finding
COX-2 InhibitionkNN MFA researchgate.netElectrostatic fields are critical for activity. researchgate.net
Antibacterial Activity3D-QSAR ijpda.orgIdentified essential steric and electronic features for activity. ijpda.org

Ligand-Receptor Interaction Modeling (e.g., Molecular Docking)

Computational modeling, particularly molecular docking, has become an essential tool for understanding the potential interactions between small molecules like this compound and their biological targets. While specific docking studies on this exact compound are not extensively documented in publicly available literature, research on analogous furanone derivatives provides significant insights into their potential binding modes and molecular targets. These studies help rationalize observed biological activities and guide the design of more potent derivatives.

Molecular docking simulations for various furan-containing compounds have been performed against a range of biological targets, including enzymes implicated in microbial survival and cancer progression. For instance, studies on furan-azetidinone hybrids identified potential inhibitory activity against E. coli enzymes. Docking results for these hybrids against E. coli's enoyl reductase revealed significant binding interactions. The phenyl groups of the furan derivatives were shown to form pi-pi stacking interactions with key amino acid residues like Phenylalanine (PHE 94) and Tyrosine (TYR 146) within the active site of the enzyme. ijper.org Such interactions are crucial for stabilizing the ligand-receptor complex and exerting an inhibitory effect.

In other research focusing on antitubercular agents, novel N-(furan-2-yl)-1,3,4-oxadiazol-2-yl) methanimine (B1209239) derivatives were docked against the Mycobacterium tuberculosis Enoyl-ACP reductase enzyme. The results indicated that these furanone-containing molecules could fit well within the enzyme's active site, showing prominent interactions with residues like TYR 158 and the NAD cofactor. ijper.org Similarly, docking studies of furan-chalcone derivatives against tyrosinase, an enzyme involved in melanogenesis, showed that these compounds could bind to both catalytic and allosteric sites of the enzyme, interacting with residues such as ASN260 and MET280. nih.gov

Table 1: Examples of Molecular Docking Studies on Furanone Derivatives

Furanone Derivative ClassTarget ProteinKey Interacting ResiduesPotential Effect
Furan-azetidinone hybridsE. coli Enoyl ReductasePHE 94, TYR 146Antibacterial
N-(furan-2-yl)-1,3,4-oxadiazoleM. tuberculosis Enoyl-ACP ReductaseTYR 158, NADAntitubercular
Furan-chalconesMushroom TyrosinaseASN260, MET280Enzyme Inhibition

Research on Antimicrobial and Biofilm-Preventing Activity Mechanisms

The 2(5H)-furanone scaffold, a core component of this compound, is well-known for its significant antimicrobial and, particularly, its biofilm-preventing activities. nih.gov These compounds are inspired by natural furanones produced by the red alga Delisea pulchra to prevent biofouling on its surface. nih.gov The mechanisms underlying these activities are multifaceted and often depend on the specific bacterial species.

A primary mechanism of action, especially against Gram-negative bacteria, is the disruption of quorum sensing (QS). nih.gov QS is a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production. Furanones can interfere with QS by acting as antagonists to the signaling molecules, most notably N-acylhomoserine lactones (AHLs). nih.gov They are thought to mimic the AHL signal molecule, binding to the LuxR-type receptor proteins and thereby preventing the activation of QS-controlled genes. nih.govnih.gov

In Gram-positive bacteria, which use short peptides for cell communication, the mechanism is less clear, but evidence suggests that furanones can still disrupt QS-related processes. nih.gov For some furanone derivatives, the antimicrobial activity is selective. For example, the derivative F105 shows high activity against Gram-positive bacteria like Staphylococcus aureus but is ineffective against Gram-negative bacteria. nih.gov This selectivity is attributed to differences in cell permeability; a fluorescent analog of F105 was shown to rapidly penetrate and accumulate in Gram-positive bacteria, while Gram-negative bacteria remained impermeable. nih.govresearchgate.net

Beyond QS inhibition, other mechanisms have been proposed. Some furanones induce the formation of reactive oxygen species (ROS) within bacterial cells, leading to oxidative stress and non-specific damage to proteins and other cellular components. researchgate.net Studies have also shown that certain furanones can decrease biofilm thickness and reduce the viability of cells within the biofilm matrix. psu.edu For instance, (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone was found to reduce the thickness of Bacillus subtilis biofilms by 25%. psu.edu

Table 2: Antimicrobial and Biofilm-Preventing Activity of Selected 2(5H)-Furanone Derivatives

Furanone DerivativeTarget Organism(s)Observed EffectProposed Mechanism
F105Staphylococcus aureusSelective bactericidal and anti-biofilm activity. nih.govnih.govInduces ROS formation; interacts with multiple proteins. researchgate.net
F131S. aureus, C. albicansInhibits formation of monospecies and mixed biofilms. nih.govNot specified, likely QS inhibition.
(5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanoneBacillus subtilisDecreased biofilm thickness and cell viability. psu.eduNot specified.
General 2(5H)-furanonesAeromonas hydrophilaInhibition of biofilm formation. nih.govQuorum Sensing Inhibition (Anti-AHL activity). nih.gov

Exploration of Chemo-Sensitizing Effects in Cellular Models

The ability of certain compounds to enhance the efficacy of conventional chemotherapeutic drugs, known as a chemo-sensitizing effect, is a critical area of cancer research. Derivatives of the 2(5H)-furanone class have shown promise in this regard, not only through direct cytotoxic activity but also by potentially reversing drug resistance and acting synergistically with established anticancer agents.

Research on simple 5-alkoxy-2(5H)-furanone derivatives has provided direct evidence of this synergistic potential. In a study evaluating their cytotoxicity against non-small cell lung cancer (A549) cells, one derivative, compound 12, was found to act synergistically with erlotinib, an EGFR inhibitor used in cancer therapy. nih.gov This finding suggests that furanones may interfere with cellular pathways that, when inhibited, increase the cancer cells' susceptibility to other drugs. The same study noted that these furanone derivatives could induce a G2 phase cell cycle arrest and caspase-independent cell death. nih.gov

Furthermore, furanone derivatives have been shown to potentiate the activity of other antimicrobial agents, a concept analogous to chemo-sensitization in cancer therapy. For example, certain sulfonyl derivatives of 2(5H)-furanone increase the efficacy of aminoglycoside antibiotics against S. aureus. mdpi.com Another derivative, F105, potentiates the activity of the antifungal drugs fluconazole (B54011) and terbinafine (B446) against Candida albicans. researchgate.net These effects are often achieved by overcoming the microbe's resistance mechanisms.

While direct studies on this compound are limited, the mechanisms observed with related compounds offer a potential framework for its action. For instance, a synthetic uracil (B121893) analog, U-359, was shown to synergize with oxaliplatin (B1677828) and 5-fluorouracil (B62378) in breast cancer cells by down-regulating drug efflux pumps (ABCB1, ABCG2) and the pro-survival transcription factor NF-κB. mdpi.com It is plausible that furanone derivatives could employ similar mechanisms, modulating drug resistance pathways to re-sensitize resistant cancer cells to standard chemotherapy. Studies on 5-arylated 2(5H)-furanones have also demonstrated their cytotoxic potential against murine colon cancer cell lines, indicating the scaffold's relevance in anticancer research. nih.gov

Applications Beyond Biological Systems

Role as Synthetic Intermediates in Complex Molecule Synthesis

The 2(5H)-furanone scaffold is a well-established and important intermediate in organic synthesis, valued for its reactivity and presence in numerous natural products and pharmacologically significant molecules. nih.govresearchgate.netchemrxiv.orgresearchgate.net The class of 5-alkoxy-2(5H)-furanones, to which 5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one belongs, serves as a versatile precursor for the synthesis of more complex molecules through various chemical reactions. nih.govmdpi.com

The reactivity of the furanone core, particularly in dihalo-substituted derivatives, allows for nucleophilic substitution at various positions. For instance, 5-alkoxy-3,4-dihalo-2(5H)-furanones readily react with a range of nucleophiles, including sulfur, selenium, and phosphorus derivatives, leading to a diverse array of substituted furanones. nih.govmdpi.com These reactions highlight the potential of the furanone ring in this compound to be chemically modified for the construction of elaborate molecular architectures.

Detailed research has demonstrated several key transformations of the 5-alkoxy-2(5H)-furanone skeleton:

Substitution Reactions: The halogen atoms in 3,4-dihalo-5-alkoxy-2(5H)-furanones are labile and can be displaced by various nucleophiles. For example, reactions with mercaptoacetic acid can lead to substitution at the C3, C4, or C5 positions depending on the reaction conditions. nih.gov Similarly, reactions with selenophenols and potassium selenocyanate (B1200272) introduce selenium-containing moieties onto the furanone ring. mdpi.com

Ring Transformation: The furanone ring itself can be converted into other heterocyclic systems. Treatment of 3,4-dichloro-5-methoxy-2-(5H)-furanone with ammonia (B1221849) can yield a 3,4-dichloro-5-hydroxy-1H-pyrrol-2(5H)-one, demonstrating a pathway to nitrogen-containing heterocycles. mdpi.com

Reduction: Electrochemical reduction of 5-alkoxy derivatives of dihalomucohalic acids can selectively remove a halogen atom, providing access to 5-alkoxy-3-chloro-2(5H)-furanones. nih.govmdpi.com

The allyl group [(Prop-2-en-1-yl)oxy] offers an additional site for chemical modification, separate from the furanone core. This double bond can participate in a wide range of reactions, including additions, oxidations, and metathesis, further expanding the synthetic utility of the parent molecule.

Table 1: Examples of Reactions on the 5-Alkoxy-2(5H)-furanone Core

Reactant Type Reaction Product Type Reference
Sulfur Nucleophiles (e.g., thioglycolic acid) Nucleophilic Substitution Thio-substituted furanones nih.gov
Selenium Nucleophiles (e.g., KSeCN) Nucleophilic Substitution Selenocyanato-substituted furanones mdpi.com
Nitrogen Nucleophiles (e.g., Ammonia) Ring Transformation 1H-Pyrrol-2(5H)-one derivatives mdpi.com
Reducing Agents (e.g., Electrochemical) Dehalogenation Monohalo-furanone derivatives nih.govmdpi.com
Sodium Benzenesulfinates Sulfonylation Sulfonyl-substituted furanones nih.gov

Development as Non-Human Biocides and Pest Control Agents

The 2(5H)-furanone ring is a key pharmacophore found in compounds with significant biocidal activity. nih.govchemrxiv.orgresearchgate.net Derivatives of this structure have been extensively investigated for their ability to combat a range of organisms, including bacteria, fungi, and insects, making them promising candidates for the development of non-human biocides and pest control agents. nih.govtandfonline.comresearchgate.netresearchgate.net

In the context of pest control, a study focusing on novel 5-alkoxyfuran-2(5H)-one derivatives demonstrated their potential as insecticides. researchgate.net Bioassays revealed that compounds from this class exhibited moderate to high insecticidal activity against significant agricultural pests such as the cowpea aphid (Aphis craccivora) and the brown planthopper (Nilaparvata lugens). researchgate.net For example, certain derivatives achieved 100% mortality against Aphis craccivora at a concentration of 100 mg/L. researchgate.net One specific compound showed notable efficacy against both pests even at a lower concentration of 4 mg/L. researchgate.net This indicates that the 5-alkoxyfuran-2(5H)-one scaffold is a promising lead structure for new insecticides.

Beyond insects, furanones are widely recognized for their ability to inhibit the formation of biofilms by various bacteria, a key factor in many persistent microbial contaminations. nih.govnih.gov This activity is often linked to the disruption of quorum sensing, the cell-to-cell communication system used by bacteria to coordinate group behaviors. nih.govunipi.it Commercially available 2(5H)-furanone has been shown to inhibit quorum sensing signaling molecules, suggesting a broad mechanism for controlling microbial growth on surfaces. nih.gov Derivatives containing moieties like l-borneol have also shown prominent activity against bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov

Table 3: Insecticidal Activity of Selected 5-Alkoxyfuran-2(5H)-one Derivatives

Target Pest Compound Type Concentration (mg/L) Mortality Rate (%) Reference
Aphis craccivora 5-alkoxyfuran-2(5H)-one (derivative 4h) 100 100 researchgate.net
Aphis craccivora 5-alkoxyfuran-2(5H)-one (derivative 4w) 100 100 researchgate.net
Aphis craccivora 5-alkoxyfuran-2(5H)-one (derivative 4h) 4 60 researchgate.net
Nilaparvata lugens 5-alkoxyfuran-2(5H)-one (derivative 4h) 4 75 researchgate.net

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